6-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]HEXANOIC ACID is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydropyrimidinyl group and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]HEXANOIC ACID typically involves multiple steps. One common method includes the condensation of orotic acid with hexanoic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]HEXANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in molecular biology studies.
Medicine: Explored for its therapeutic potential, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]HEXANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ACETIC ACID: Similar structure but with an acetic acid moiety instead of hexanoic acid.
(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-acetic acid: Another derivative with a shorter carbon chain.
Methyl N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]-beta-alaninate: A related compound with a methyl ester group.
Uniqueness
6-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]HEXANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds may influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H15N3O5 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
6-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C11H15N3O5/c15-8-6-7(13-11(19)14-8)10(18)12-5-3-1-2-4-9(16)17/h6H,1-5H2,(H,12,18)(H,16,17)(H2,13,14,15,19) |
InChI Key |
JENYBQGBHAJBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.